2-Chloro-4-decanoylpyridine
Overview
Description
2-Chloro-4-decanoylpyridine: is a synthetic chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the second position and a decanoyl group at the fourth position of the pyridine ring. The molecular formula of this compound is C15H22ClNO, and it has a molecular weight of 267.8 g/mol . This compound has been studied for its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that similar compounds interact with dna and various receptors such as egfr and vegfr-2 . These targets play crucial roles in cellular processes, including cell proliferation and survival.
Mode of Action
It is suggested that the compound may interact with its targets through binding . This interaction can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
The hnp gene cluster is suspected to be involved in this catabolism . This pathway could have downstream effects on various cellular processes.
Result of Action
It is suggested that the compound may have anticancer activity, with some derivatives showing high antiproliferative activity against various cancer cell lines . This suggests that the compound could influence cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-decanoylpyridine typically involves the acylation of 2-chloropyridine with decanoyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-decanoylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles, such as amines or thiols, under mild conditions.
Oxidation: The decanoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Chloro-4-decanoylpyridine has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
4-Decanoylpyridine: A pyridine derivative with a decanoyl group at the fourth position, used in organic synthesis and as a building block for more complex molecules.
Uniqueness: 2-Chloro-4-decanoylpyridine is unique due to the presence of both a chlorine atom and a decanoyl group on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)decan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGFWOJNJHYVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642139 | |
Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-76-4 | |
Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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